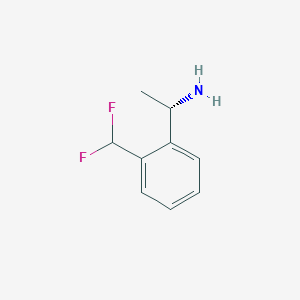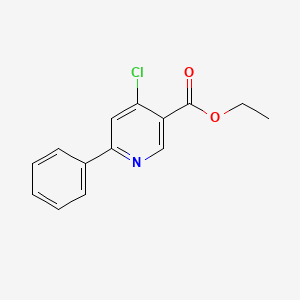
Ethyl 4-chloro-6-phenylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-6-phenylnicotinate is a chemical compound with the molecular formula C14H12ClNO2 It is an ester derivative of nicotinic acid, featuring a chloro and phenyl substitution on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-6-phenylnicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-6-phenylnicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-chloro-6-phenylnicotinate is reacted with an ethyl ester under palladium catalysis . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-6-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: 4-chloro-6-phenylnicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-chloro-6-phenylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of ethyl 4-chloro-6-phenylnicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
- Ethyl 4-chloro-6-methylnicotinate
- Ethyl 4-chloro-6-ethylnicotinate
- Ethyl 4-chloro-6-isopropylnicotinate
Uniqueness
Ethyl 4-chloro-6-phenylnicotinate is unique due to its phenyl substitution, which imparts distinct chemical properties compared to its methyl, ethyl, or isopropyl analogs. This substitution can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .
特性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
ethyl 4-chloro-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-9-16-13(8-12(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChIキー |
USSJBNHCRLNYEA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



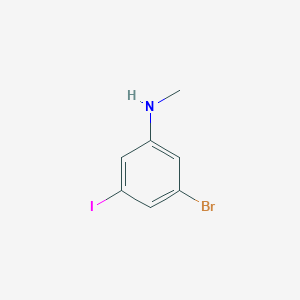
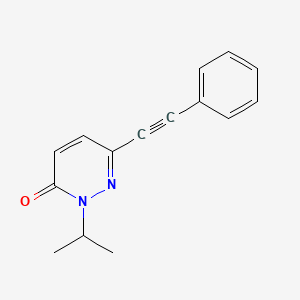
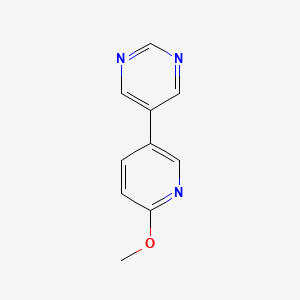
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
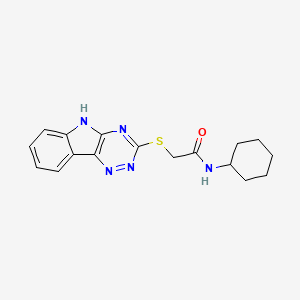
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
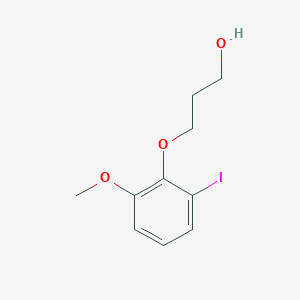
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
